1-(3-Bromofenil)guanidina

Descripción general

Descripción

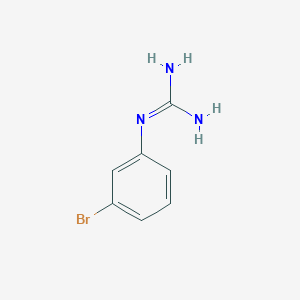

1-(3-Bromophenyl)guanidine is an organic compound with the molecular formula C7H8BrN3 It is a derivative of guanidine, featuring a bromine atom attached to the phenyl ring

Aplicaciones Científicas De Investigación

1-(3-Bromophenyl)guanidine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other guanidine derivatives.

Industry: It may be used in the development of new materials and catalysts due to its unique chemical properties.

Mecanismo De Acción

Target of Action

1-(3-Bromophenyl)guanidine has been found to have potent antiamastigote activity against Leishmania amazonensis . The primary target of this compound is the Leishmania cysteine protease , which plays a crucial role in the survival and virulence of the parasite.

Mode of Action

The compound interacts with the Leishmania cysteine protease, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, leading to its death. The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The inhibition of the Leishmania cysteine protease disrupts the parasite’s protein degradation pathway . This disruption affects the parasite’s ability to process proteins, which is essential for its survival and proliferation. The downstream effects of this disruption are still being studied.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of the Leishmania cysteine protease by 1-(3-Bromophenyl)guanidine leads to the death of the parasite . This results in a decrease in the parasite load in the host, alleviating the symptoms of leishmaniasis. The compound has also been found to exhibit low toxicity in organs and cells , suggesting that it may have a good safety profile.

Análisis Bioquímico

Biochemical Properties

1-(3-Bromophenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules .

Cellular Effects

1-(3-Bromophenyl)guanidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 1-(3-Bromophenyl)guanidine involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can form stable complexes with its targets, resulting in changes in their activity. For example, it may inhibit enzymes by occupying their active sites or by inducing conformational changes that reduce their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Bromophenyl)guanidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 1-(3-Bromophenyl)guanidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-(3-Bromophenyl)guanidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may be metabolized through phase I and phase II reactions, resulting in the formation of different metabolites .

Transport and Distribution

The transport and distribution of 1-(3-Bromophenyl)guanidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

1-(3-Bromophenyl)guanidine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biological effects .

Métodos De Preparación

The synthesis of 1-(3-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve the use of transition-metal-catalyzed guanidine synthesis, which allows for efficient C–N bond formation .

Análisis De Reacciones Químicas

1-(3-Bromophenyl)guanidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The guanidine moiety can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Comparación Con Compuestos Similares

1-(3-Bromophenyl)guanidine can be compared to other guanidine derivatives, such as:

1-Phenylguanidine: Lacks the bromine atom, which may result in different reactivity and biological activity.

1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in a different position, potentially affecting its chemical and biological properties.

1-(3-Chlorophenyl)guanidine: Substitutes chlorine for bromine, which can influence its reactivity and interactions.

Actividad Biológica

Overview

1-(3-Bromophenyl)guanidine is an organic compound with the molecular formula CHBrN. It is a derivative of guanidine, characterized by a bromine atom attached to the phenyl ring. This compound has garnered attention for its biological activities, particularly in the context of infectious diseases and enzyme inhibition.

1-(3-Bromophenyl)guanidine exhibits potent antiamastigote activity against Leishmania amazonensis, a parasite responsible for leishmaniasis. The primary mechanism involves the inhibition of Leishmania cysteine protease , disrupting the parasite's protein degradation pathways, which are essential for its survival and replication.

Key Mechanistic Details:

- Target Enzyme : Leishmania cysteine protease

- Mode of Action : Inhibits protease activity, leading to parasite death.

- Biochemical Pathways Affected : Disruption of protein degradation and cellular metabolism.

Pharmacological Profile

1-(3-Bromophenyl)guanidine demonstrates favorable pharmacokinetic properties, including:

- High gastrointestinal absorption

- Blood-brain barrier (BBB) permeability

These properties enhance its potential as a therapeutic agent in treating leishmaniasis and possibly other diseases .

Biological Activity Data

The compound has been evaluated for its biological activity in various studies. Below is a summary of relevant findings:

| Study | Activity | IC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Antileishmanial Assays | Against L. amazonensis (promastigote phase) | 5.4 ± 0.1 | >2000 | >370 |

| Antileishmanial Assays | Against L. amazonensis (amastigote phase) | 0.33 ± 0.04 | >2000 | >6060 |

| Comparative Study with Amphotericin B | Against L. amazonensis | 0.63 ± 0.02 | 24 ± 0.4 | 38 |

This table illustrates the potency of 1-(3-Bromophenyl)guanidine compared to traditional treatments like Amphotericin B, highlighting its potential as a safer alternative with higher selectivity against the parasite .

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various guanidine derivatives, including 1-(3-Bromophenyl)guanidine, focusing on their antileishmanial properties:

- In one study, modifications to the guanidine structure were shown to enhance activity against L. amazonensis. The introduction of specific side chains significantly improved both efficacy and selectivity for the target parasite .

- Another investigation demonstrated that combining guanidine with antimicrobial peptides resulted in synergistic effects, further decreasing IC values against amastigotes while maintaining low cytotoxicity to human macrophages .

Propiedades

IUPAC Name |

2-(3-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKPUWKMOWDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607055 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870780-73-7 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.